5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine 5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1092336-34-9
VCID: VC5104422
InChI: InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-12(13)15-17-11/h4-7H,2-3,8H2,1H3,(H2,13,15)
SMILES: CCCCOC1=CC=C(C=C1)C2=NC(=NO2)N
Molecular Formula: C12H15N3O2
Molecular Weight: 233.271

5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine

CAS No.: 1092336-34-9

Cat. No.: VC5104422

Molecular Formula: C12H15N3O2

Molecular Weight: 233.271

* For research use only. Not for human or veterinary use.

5-(4-Butoxyphenyl)-1,2,4-oxadiazol-3-amine - 1092336-34-9

Specification

CAS No. 1092336-34-9
Molecular Formula C12H15N3O2
Molecular Weight 233.271
IUPAC Name 5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-amine
Standard InChI InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-12(13)15-17-11/h4-7H,2-3,8H2,1H3,(H2,13,15)
Standard InChI Key LAQWULFNVMCVEP-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C2=NC(=NO2)N

Introduction

Structural Characteristics and Molecular Architecture

The compound’s structure centers on a 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 5-position is substituted with a 4-butoxyphenyl group (C6H4O(CH2)3CH3-\text{C}_6\text{H}_4-\text{O}-(\text{CH}_2)_3\text{CH}_3), while the 3-position bears an amine group (NH2-\text{NH}_2). This configuration enhances lipophilicity, facilitating membrane permeability and interactions with biological targets .

Molecular Formula and Stereochemical Features

The molecular formula C12H15N3O2\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{2} corresponds to a planar oxadiazole ring system conjugated with the aromatic butoxyphenyl group. The SMILES notation CCCCOc1ccc(-c2nc(N)no2)cc1\text{CCCCOc1ccc(-c2nc(N)no2)cc1} encodes its connectivity, emphasizing the ether linkage between the phenyl ring and butoxy chain . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous 1,2,4-oxadiazoles exhibit nearly coplanar arrangements between the heterocycle and substituted aryl groups, optimizing π-π stacking interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H15N3O2\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight233.27 g/mol
SMILESCCCCOc1ccc(-c2nc(N)no2)cc1
LogP (Predicted)3.2

Synthetic Routes and Methodological Advances

The synthesis of 5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-amine typically follows a two-step protocol involving (1) preparation of a hydrazide precursor and (2) cyclization to form the oxadiazole ring.

Hydrazide Intermediate Formation

4-Butoxyphenylcarboxylic acid hydrazide is synthesized via hydrazinolysis of the corresponding methyl ester. For example, methyl 4-butoxybenzoate reacts with hydrazine hydrate in ethanol under reflux, yielding the hydrazide with >90% efficiency .

Cyclization to Oxadiazole

The hydrazide undergoes cyclization with cyanogen bromide (BrCN\text{BrCN}) in a basic medium (e.g., potassium carbonate in dimethylformamide). This step forms the 1,2,4-oxadiazole ring while introducing the amine group at position 3 . Alternative methods employ trichloroacetonitrile or urea derivatives as cyclizing agents, though yields may vary .

Table 2: Optimization of Cyclization Conditions

ReagentSolventTemperatureYield (%)
BrCN + K2_2CO3_3DMF80°C78
Cl3_3CCNTHF60°C65

Industrial-scale production may utilize continuous-flow reactors to enhance reaction efficiency and purity .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

The compound serves as a scaffold for developing AChE inhibitors for Alzheimer’s disease and antimicrobial agents. Its amine group allows for further derivatization, such as acylation or sulfonation, to enhance potency .

Materials Science

Conjugated oxadiazoles are explored as organic semiconductors due to their electron-deficient rings, which facilitate charge transport. The butoxyphenyl group may improve solubility in organic solvents, aiding thin-film fabrication .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator